2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a 4-chlorobenzylamino group and a thioether linkage to an acetamide moiety, which is further substituted with a 2,6-dimethylphenyl group. The unique structure of this compound suggests it may have interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorobenzylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-chlorobenzylamine, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Thioether Formation: The thioether linkage is introduced by reacting the amino-substituted pyrimidine with a thiol derivative, such as 2-mercaptoacetic acid, under mild conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the pyrimidine ring and the thioether linkage suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The structural features of the compound could be optimized to enhance its activity and selectivity towards specific biological targets, potentially leading to the development of new drugs.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specialized applications in materials science or catalysis.
Mechanism of Action
The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and thus blocking the enzyme’s activity.
Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(phenyl)acetamide: Similar structure but lacks the 2,6-dimethyl substitution on the phenyl ring.
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group may enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c1-14-4-3-5-15(2)21(14)26-19(27)12-28-20-10-18(24-13-25-20)23-11-16-6-8-17(22)9-7-16/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPJAGZWBZTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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